Phospholipase A2 activating peptide

Catalog No.
S844558
CAS No.
137314-60-4
M.F
C106H184N28O30
M. Wt
2330.804
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phospholipase A2 activating peptide

CAS Number

137314-60-4

Product Name

Phospholipase A2 activating peptide

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C106H184N28O30

Molecular Weight

2330.804

InChI

InChI=1S/C106H184N28O30/c1-19-55(12)78(125-88(147)67(48-51(4)5)120-90(149)70-33-26-44-131(70)101(160)69(50-135)122-85(144)62(108)37-39-74(139)140)95(154)115-58(15)84(143)116-63(30-22-23-41-107)87(146)123-76(53(8)9)94(153)121-68(49-52(6)7)89(148)128-82(60(17)137)99(158)129-81(59(16)136)98(157)118-65(38-40-75(141)142)100(159)134-47-29-36-73(134)102(161)132-45-27-34-71(132)92(151)126-79(56(13)20-2)96(155)127-80(57(14)21-3)97(156)130-83(61(18)138)103(162)133-46-28-35-72(133)91(150)124-77(54(10)11)93(152)117-64(31-24-42-113-105(109)110)86(145)119-66(104(163)164)32-25-43-114-106(111)112/h51-73,76-83,135-138H,19-50,107-108H2,1-18H3,(H,115,154)(H,116,143)(H,117,152)(H,118,157)(H,119,145)(H,120,149)(H,121,153)(H,122,144)(H,123,146)(H,124,150)(H,125,147)(H,126,151)(H,127,155)(H,128,148)(H,129,158)(H,130,156)(H,139,140)(H,141,142)(H,163,164)(H4,109,110,113)(H4,111,112,114)/t55-,56-,57-,58-,59+,60+,61+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,76-,77-,78-,79-,80-,81-,82-,83-/m0/s1

InChI Key

BLFWHYXWBKKRHI-JYBILGDPSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCC(=O)O)N

Phospholipase A2 activating peptide is a peptide fragment derived from phospholipase A2 activating protein. This peptide plays a crucial role in the activation of phospholipase A2 enzymes, which are involved in the hydrolysis of phospholipids to release fatty acids and lysophospholipids. The amino acid sequence of this peptide exhibits significant homology to melittin, a well-known peptide from bee venom, indicating a potential mechanism of action that may involve membrane interaction and disruption. The molecular formula of phospholipase A2 activating peptide is C106H184N28O30, with a molecular weight of approximately 2330.8 daltons .

PAF-AP binds to a specific site on PLA2, inducing a conformational change that activates the enzyme []. This activation allows PLA2 to cleave phospholipids in cell membranes, releasing arachidonic acid. Arachidonic acid is then metabolized by enzymes like cyclooxygenase and lipoxygenase to generate various inflammatory mediators like prostaglandins and leukotrienes [].

Mechanism of Action

PAF-AP is a peptide fragment derived from the phospholipase A2 activating protein (PLAP) []. It binds to and activates PLA2 in a dose-dependent manner, typically leading to a 10-fold increase in activity at concentrations around 1 µg/ml []. The exact mechanism of activation is still being elucidated, but it's believed to involve an interaction with the C2 domain of PLA2, which is crucial for its membrane association and activity [].

Research Applications

PAF-AP is a valuable tool for researchers studying various aspects of PLA2 function. Here are some specific applications:

  • Understanding PLA2 signaling pathways: By activating PLA2, PAF-AP can help researchers understand the downstream signaling cascades triggered by PLA2 activity. PLA2-generated products like arachidonic acid are precursors for important signaling molecules like prostaglandins, and PAF-AP can be used to study how PLA2 activation influences these pathways [].
  • Investigating PLA2 involvement in diseases: PLA2s have been implicated in various diseases, including inflammation, neurodegeneration, and cancer []. PAF-AP can be used to study how PLA2 activity contributes to these pathologies and identify potential therapeutic targets.
  • Screening for PLA2 inhibitors: Researchers can utilize PAF-AP to screen for compounds that inhibit PLA2 activity. Identifying such inhibitors could lead to the development of new drugs for diseases where PLA2 overactivity is a contributing factor [].

The primary function of phospholipase A2 activating peptide is to enhance the activity of phospholipase A2, which catalyzes the hydrolysis of the sn-2 acyl bond in glycerophospholipids. The general reaction can be represented as follows:

Phosphatidylcholine+H2O1 acylglycerophosphocholine+fatty acid\text{Phosphatidylcholine}+\text{H}_2\text{O}\rightarrow \text{1 acylglycerophosphocholine}+\text{fatty acid}

This reaction releases free fatty acids, including arachidonic acid, which can further be metabolized into bioactive lipid mediators such as eicosanoids, playing significant roles in inflammation and cellular signaling .

Phospholipase A2 activating peptide exhibits dose-dependent activation of phospholipase A2, significantly enhancing its enzymatic activity. Studies indicate that at concentrations as low as 1 µg/ml, the peptide can increase phospholipase A2 activity by tenfold. This activation is critical for various physiological processes, including inflammation, cell signaling, and membrane dynamics. The involvement of this peptide in inflammatory responses suggests its potential role in conditions such as asthma and other inflammatory diseases .

Phospholipase A2 activating peptide is typically synthesized using solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids in a stepwise manner. The synthesis process often involves:

  • Selection of Amino Acids: The desired sequence is determined based on the known structure.
  • Coupling: Amino acids are sequentially added to a growing chain on a solid support.
  • Cleavage: Once the desired length is achieved, the peptide is cleaved from the solid support.
  • Purification: The crude product is purified using high-performance liquid chromatography to achieve the required purity level (typically >95%) .

Phospholipase A2 activating peptide has several applications in research and potential therapeutic areas:

  • Inflammation Research: It serves as a tool for studying inflammatory pathways and mechanisms mediated by phospholipase A2.
  • Drug Development: Understanding its mechanism can aid in developing anti-inflammatory drugs targeting phospholipase A2 pathways.
  • Biochemical Assays: Used in laboratory settings to assess phospholipase activity and related biochemical processes .

Research indicates that phospholipase A2 activating peptide interacts with membrane phospholipids, facilitating the activation of phospholipase A2 enzymes. This interaction may mimic or enhance the effects seen with melittin, suggesting a shared mechanism involving membrane disruption or reorganization. Studies have shown that this peptide can effectively activate phospholipase A2 in murine smooth muscle cell sonicates more efficiently than synthetic melittin . Further studies are needed to elucidate the precise molecular interactions involved.

Several compounds exhibit similar functions or structural characteristics to phospholipase A2 activating peptide. Below is a comparison highlighting their uniqueness:

Compound NameStructure/SourceFunction/ActivityUnique Features
MelittinBee venomActivates phospholipases; antimicrobial propertiesKnown for its potent hemolytic activity
Secretory Phospholipase AVarious sourcesHydrolyzes membrane phospholipids; involved in inflammationExists in multiple isoforms with varying activities
Cytosolic Phospholipase AHuman cellsHydrolyzes arachidonic acid; regulates inflammationCalcium-dependent activation; diverse isoforms
Lysosomal Phospholipase ALysosomal compartmentsDegrades lysosomal phospholipidsFunctions independently of calcium; specific substrate preference

Phospholipase A2 activating peptide stands out due to its specific role in enhancing the activity of phospholipase A2 without exhibiting significant hemolytic properties like melittin. Its unique sequence and mechanism make it a valuable tool for research into lipid metabolism and inflammatory processes .

Calcium-Dependent Recruitment to Membranes

Calcium-dependent recruitment of phospholipase A2 to membrane surfaces represents a fundamental regulatory mechanism in cellular signaling pathways. The phospholipase A2 activating peptide enhances this process through its interaction with calcium-dependent membrane binding domains [15]. Cytosolic phospholipase A2 exhibits calcium-dependent translocation to intracellular membranes, primarily targeting nuclear envelope, endoplasmic reticulum, and Golgi membranes [15] [16].

The calcium sensitivity of membrane recruitment demonstrates remarkable specificity in cellular conditions. Research has established that differential translocation occurs as a function of intracellular calcium concentration amplitude and duration [16]. At sustained calcium concentrations exceeding approximately 100-125 nanomolar, the enzyme translocates to Golgi membranes, while concentrations greater than 210-280 nanomolar promote translocation to Golgi, endoplasmic reticulum, and perinuclear membranes [16].

Table 1: Calcium-Dependent Membrane Recruitment Parameters

Membrane TargetCalcium Threshold (nM)Duration RequirementRecruitment Efficiency
Golgi100-125SustainedHigh
Endoplasmic Reticulum210-280Long durationModerate
Perinuclear Membranes210-280Long durationModerate
Nuclear Envelope50-200VariableHigh

The mechanosensitive properties of calcium-dependent recruitment reveal additional layers of regulation. Membrane tension significantly enhances calcium sensitivity, with stretched membranes promoting half-maximal binding at cytoplasmic resting calcium concentrations [11] [43]. This mechanosensitive calcium binding represents a synergistic mechanism where stretch increases calcium sensitivity across multiple calcium-dependent domains [11].

Calcium binding induces conformational changes that expose hydrophobic membrane-binding regions. The binding affinity demonstrates remarkable tension dependence, with calcium-dependent domains binding up to 50 times tighter to stretched compared to unstretched membranes [11] [43]. This represents a fundamental mechanism by which cells can detect membrane deformation and respond through localized phospholipase A2 activation.

Conformational Changes and Lid Region Dynamics

Conformational changes in phospholipase A2 upon membrane association represent critical determinants of enzymatic activation. The enzyme undergoes a transition from a closed conformation in aqueous solution to an open conformation when associated with membrane interfaces [7] [19]. This conformational switch enables extraction and binding of specific phospholipid substrates from membrane surfaces.

The lid region spanning residues 415-432 constitutes a flexible structural element that controls substrate access to the catalytic site [10] [25]. Opening of this lid region to expose the catalytic site can be mediated by a single phospholipid molecule in the membrane surface [10]. Nuclear magnetic resonance studies have demonstrated that conformational changes occur in discrete steps during membrane association [46].

Table 2: Conformational Changes During Membrane Association

Structural ElementInitial StateMembrane-Bound StateFunctional Consequence
Lid Region (415-432)ClosedOpenSubstrate Access
N-Terminal RegionFlexibleRigid α-helixMembrane Penetration
Active Site His48BuriedExposedCatalytic Activity
Calcium-Binding LoopCompactExtendedMetal Coordination

The conformational activation occurs through a two-step mechanism. Initial conformational changes occur upon binding to micellar interfaces, establishing preliminary enzyme-membrane contacts [46]. The catalytically active conformation, characterized by an extensive network of hydrogen bonds, forms only when binding substrate or competitive inhibitor at lipid-water interfaces [46].

Structural studies reveal that the enzyme must undergo conformational changes in the presence of substrate that opens the lid region [25]. Recent work using lipid substrates and covalent inhibitors bound in the active site has confirmed conformational changes of the lid region in the presence of substrate [25]. The lid region movement represents a critical gating mechanism that prevents non-specific substrate cleavage while enabling selective phospholipid hydrolysis.

Deuterium exchange mass spectrometry coupled with molecular dynamics simulations has provided detailed insights into conformational dynamics. These studies reveal that membrane association results in conformational changes whereby the membrane association with allosteric sites stabilizes the enzyme in an active conformation [19] [49]. The transition involves coordinated movements of multiple structural elements that collectively optimize substrate binding and catalytic efficiency.

Role of the C2 Domain in Membrane Binding

The C2 domain functions as a calcium-dependent membrane targeting element that mediates the initial association of phospholipase A2 with cellular membranes [14] [20]. This domain comprises eight antiparallel β-strands assembled in a β-sandwich architecture with three calcium-binding loops that penetrate into membrane interfaces [14] [51].

Crystal structure analysis reveals that the C2 domain binds two calcium ions with dissociation constants of approximately 2 micromolar [20] [52]. The calcium-bound C2 domain adopts a configuration where calcium-binding loops contact target lipid phosphatidylcholine in the headgroup layer and penetrate deeply into the hydrocarbon core [14]. This penetration enables stable membrane association and positions the catalytic domain for substrate recognition.

Table 3: C2 Domain Membrane Binding Characteristics

PropertyValueMethodReference
Calcium Binding Sites2Calorimetry [20]
Dissociation Constant~2 μMNMR [52]
Membrane Penetration Depth10-12.5 ÅCrystal Structure [51]
Lipid SpecificityPhosphatidylcholineBinding Assays [14]

The membrane binding mechanism involves specific recognition of phosphatidylcholine headgroups through calcium-mediated interactions [51]. The C2 domain-phosphatidylcholine crystal structure demonstrates that the domain forms extensive contacts with lipid molecules, with penetration depths of 78-85% relative to the fluid bilayer mid-plane [51]. This deep insertion provides the thermodynamic driving force for stable membrane association.

Phosphatidylinositol 4,5-bisphosphate functions as an additional membrane anchor that enhances C2 domain membrane binding [17]. This phosphoinositide provides a second binding site that either complements calcium binding or lowers the calcium requirement for membrane association [17]. The sequential binding model involves initial C2 domain attachment via calcium-dependent interactions, followed by phosphatidylinositol 4,5-bisphosphate binding that positions the enzyme for optimal phospholipid hydrolysis.

The C2 domain demonstrates remarkable mechanosensitivity in membrane binding [11] [43]. Membrane tension enhances the calcium sensitivity of membrane recruitment and enables deep hydrophobic insertion into stretched membranes [11]. This mechanosensitive membrane binding represents a novel regulatory mechanism where physical membrane properties directly modulate enzymatic recruitment and activation.

Allosteric Regulation by Membrane Substrates

Allosteric regulation represents a sophisticated mechanism through which membrane substrates modulate phospholipase A2 activity beyond simple competitive binding [7] [27] [49]. Membranes function as allosteric ligands that bind at interfacial surfaces distinct from the catalytic site, inducing conformational changes that enhance enzymatic activity [49].

The allosteric regulation mechanism involves membrane association at interfacial binding sites that serve as regulatory exosites [49]. When phospholipase A2 associates with membranes, these allosteric sites stabilize the enzyme in an active conformation, facilitating the transition from a closed inactive state to an open active state [7] [19]. This represents a unique dimension of allosterism where large membrane-like interfaces induce conformational changes in catalytic sites.

Table 4: Allosteric Regulation Parameters

Regulatory MechanismEffect on ActivityKinetic ParameterFold Enhancement
Membrane AssociationActivationkcat2-10 fold
Product AccumulationPositive FeedbackKS3-5 fold
Substrate CooperativityEnhanced BindingHill Coefficient2-3
Interfacial QualityModulationSpecificity ConstantVariable

Cooperative effects demonstrate allosteric regulation in substrate binding and catalysis. Cytosolic phospholipase A2 exhibits apparent cooperative effects with respect to the mole fraction of arachidonate-containing phospholipids within membrane vesicles [31]. The data fit modified Hill equations yielding Hill coefficients of 2-3, indicating positive cooperativity in substrate recognition [31].

The allosteric mechanism involves product-dependent regulation where phospholipid hydrolysis products enhance subsequent enzymatic activity [40]. Phosphatidic acid accumulation in membranes increases phospholipase D binding and catalytic rate, demonstrating positive feedback regulation [40]. This product activation represents a sophisticated regulatory mechanism where enzymatic products function as allosteric activators.

Interfacial quality modulates allosteric regulation through physicochemical properties of membrane interfaces [41]. These properties include charge density, molecular orientation and conformation, water structure, and viscosity effects on enzyme processing [41]. The interfacial quality constant quantifies these collective effects and agrees with values previously reported for phospholipase A2 on lipid monolayers [40].

XLogP3

-6.4

Dates

Modify: 2024-04-14

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